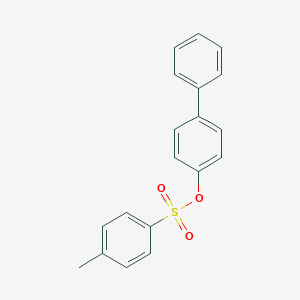
4-(4-chlorophenyl)thiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)thiane is a heterocyclic compound with the molecular formula C11H13ClS It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom, and a 4-chlorophenyl group attached to the fourth carbon of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)thiane typically involves the reaction of 4-chlorobenzaldehyde with a thiopyran precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorophenyl)thiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)thiane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)thiane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Another thiopyran derivative with different substituents.
2H-Thiopyran-4-carboxylic acid: Contains a carboxyl group instead of a chlorophenyl group.
Tetrahydro-2H-thiopyran-4-ol: Contains a hydroxyl group on the thiopyran ring
Uniqueness
4-(4-chlorophenyl)thiane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Eigenschaften
CAS-Nummer |
774-51-6 |
|---|---|
Molekularformel |
C11H13ClS |
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)thiane |
InChI |
InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |
InChI-Schlüssel |
WROVLOOOXFUDMO-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)


